4,8-Dichloro-5-fluoroquinoline
Description
Overview of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry
Quinoline is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govfujifilm.com This fusion of two distinct aromatic systems imparts a unique electronic distribution and chemical reactivity to the quinoline nucleus, making it a versatile building block in organic synthesis. nih.gov First isolated from coal tar in 1834, quinoline and its derivatives are now recognized as a significant class of compounds with a wide array of applications in medicinal chemistry and materials science. nih.gov The presence of the nitrogen atom in the pyridine ring not only influences the molecule's basicity but also provides a site for various chemical modifications. nih.gov
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous synthetic compounds with diverse biological activities. nih.govmdpi.com Its rigid, planar structure allows for specific interactions with biological macromolecules, while the various positions on the bicyclic system can be functionalized to fine-tune physicochemical properties and biological effects. mdpi.com
Significance of Halogen Substitution Patterns in Quinoline Systems
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoline ring system has a profound impact on its electronic properties, lipophilicity, and metabolic stability. The specific pattern of halogen substitution can dramatically alter the chemical and biological characteristics of the resulting molecule.
Halogenation can influence the reactivity of the quinoline ring. For instance, halogen atoms at the 2- and 4-positions are known to be susceptible to nucleophilic substitution reactions. The position of halogenation also directs further electrophilic substitution, which typically occurs on the benzene ring portion of the scaffold.
Academic Research Trajectory of Dichloro- and Fluoro-Substituted Quinolines
The academic interest in dichloro- and fluoro-substituted quinolines has been significant, largely driven by their potential as intermediates in the synthesis of more complex molecules. Research has often focused on developing efficient synthetic methodologies to introduce these specific halogen patterns onto the quinoline core.
A notable area of investigation involves the synthesis of fluoroquinolones, a class of antibacterial agents. While 4,8-dichloro-5-fluoroquinoline itself is not a fluoroquinolone antibiotic, the synthetic strategies developed for these drugs often involve polychlorinated and fluorinated quinoline intermediates. For example, the synthesis of certain advanced fluoroquinolones starts from precursors like 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, highlighting the importance of having multiple halogen substituents on the aromatic core.
Furthermore, research into polychlorinated quinolines has explored their utility in various chemical transformations. The differential reactivity of the chlorine atoms at various positions allows for selective functionalization, making them valuable synthons for creating libraries of novel quinoline derivatives for screening in various research applications. The presence of both chlorine and fluorine atoms, as in this compound, presents a unique combination of reactive sites and electronic modifications that is of interest to synthetic chemists.
Chemical Profile of this compound
While extensive academic literature specifically detailing the synthesis and reactivity of this compound is limited, its chemical identity and basic properties are established. This compound serves as a clear example of a di-chloro and fluoro-substituted quinoline.
Physicochemical Properties
The following table summarizes the known identifiers and basic data for this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1065093-06-2 |
| Molecular Formula | C₉H₄Cl₂FN |
| Molecular Weight | 216.04 g/mol |
| Canonical SMILES | C1=CC(=C2C(=C1F)N=CC=C2Cl)Cl |
Data sourced from commercial supplier information and chemical databases.
Synthesis and Reactivity Insights from Related Compounds
Alternatively, a more probable route would involve the cyclization of a pre-functionalized benzene derivative. For instance, a plausible synthetic precursor could be an appropriately substituted aniline (B41778) that undergoes cyclization to form the quinoline core with the desired substitution pattern already in place. The synthesis of related compounds like 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid from 2,4-dichloro-5-fluoro-3-nitrobenzoic acid demonstrates the feasibility of building complex quinolines from highly halogenated precursors.
The reactivity of this compound can be inferred from the general principles of quinoline chemistry. The chlorine atom at the 4-position is expected to be the most susceptible to nucleophilic substitution. The chlorine at the 8-position and the fluorine at the 5-position are on the benzene ring and would be less reactive towards nucleophiles under standard conditions. Electrophilic substitution would likely be directed to the remaining open positions on the benzene ring, influenced by the directing effects of the existing halogen substituents.
Structure
3D Structure
Properties
IUPAC Name |
4,8-dichloro-5-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-5-3-4-13-9-6(11)1-2-7(12)8(5)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJHJXKPRAVFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CC=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Elucidation of 4,8 Dichloro 5 Fluoroquinoline Structure
Electronic Spectroscopy for Electronic Structure and Conjugation Insights
Electronic spectroscopy is a vital tool for probing the electronic structure of conjugated systems like 4,8-Dichloro-5-fluoroquinoline. The arrangement of π-electrons in the quinoline (B57606) ring system gives rise to characteristic electronic transitions that can be observed using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from lower to higher energy orbitals. For aromatic systems like quinoline, the key transitions are typically π → π* and n → π*. The quinoline core is a chromophore, and its absorption spectrum is influenced by the nature and position of substituents.
The addition of halogen atoms (chloro and fluoro groups) to the quinoline ring acts as auxochromes, which can modify the absorption characteristics. These electron-withdrawing groups can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The electronic structure of substituted quinolines, including those with halogen groups, has been a subject of interest, as these substitutions can affect the molecule's basicity and potential biological activity. In a typical analysis, the compound would be dissolved in a suitable solvent, such as ethanol (B145695) or cyclohexane, and the spectrum recorded. The resulting data would reveal the wavelengths of maximum absorbance, providing insight into the energy gaps between electronic states. For halogenated quinolines, multiple absorption bands are expected, reflecting the complex electronic transitions within the bicyclic aromatic system.
Fluorescence Spectroscopy Studies
Fluorescence spectroscopy provides further information on the electronic structure and excited-state properties of a molecule. It involves exciting a molecule to a higher electronic state with light of a specific wavelength and then measuring the light emitted as the molecule relaxes back to the ground state. Many quinoline derivatives are known to be fluorescent. ossila.com
The fluorescence properties, including the excitation and emission wavelengths, quantum yield, and fluorescence lifetime, are highly sensitive to the molecular structure and environment. Substituents on the quinoline ring significantly influence fluorescence. Electron-withdrawing groups like chlorine and fluorine can alter the energy of the excited states and the efficiency of the fluorescence process. A fluorescence study of this compound would involve measuring its emission spectrum by exciting it at a wavelength corresponding to one of its absorption maxima. The resulting data would characterize its emissive properties and could be used in various applications, such as the development of fluorescent probes. researchgate.net The study of charge-transfer complexes in other fluoroquinolones has shown that these interactions can significantly enhance fluorescence intensity. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound (C₉H₅Cl₂FN), the exact molecular weight can be calculated from its chemical formula. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the intact molecule's mass. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks ([M+2]⁺ and [M+4]⁺) in a distinctive ratio (approximately 9:6:1), confirming the presence of two chlorine atoms.
High-resolution mass spectrometry would provide the exact mass, allowing for the unambiguous determination of the elemental composition. Furthermore, tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. By inducing fragmentation of the molecular ion, a characteristic pattern of daughter ions is produced. The fragmentation of quinolone and fluoroquinolone antibiotics typically involves the loss of small neutral molecules or radicals from the parent structure. researchgate.netpharmainfonepal.com For this compound, expected fragmentation could involve the loss of chlorine (Cl•), hydrogen chloride (HCl), or cleavage of the quinoline ring system, providing valuable information for structural confirmation.
Single Crystal X-ray Crystallography for Precise Molecular Geometry
Determination of Bond Lengths, Bond Angles, and Torsion Angles
A crystallographic analysis of this compound would yield a detailed geometric profile of the molecule. It would confirm the planar nature of the quinoline ring system. The precise bond lengths for the C-C, C-N, C-H, C-Cl, and C-F bonds would be determined with high accuracy. These experimental values could then be compared with theoretical values from computational models.
Similarly, all bond angles within the molecule would be precisely measured, defining the geometry around each atom. Torsion angles would describe the three-dimensional relationship between adjacent groups of atoms and would be particularly important for characterizing the planarity of the ring system. This detailed geometric data is fundamental to understanding the molecule's steric and electronic properties.
Analysis of Intermolecular Interactions in Crystalline State
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in a crystal lattice, providing insight into the intermolecular forces that govern the solid-state structure. For halogenated aromatic compounds, interactions such as π-π stacking, hydrogen bonds (if suitable donors and acceptors are present), and halogen bonds are common. nih.gov
Conformational Analysis and Steric Effects
The quinoline ring system is inherently aromatic and, consequently, largely planar. It is expected that this compound maintains this fundamental planarity of the fused heterocyclic core. This inference is supported by crystallographic studies of related compounds, such as 4,7-dichloroquinoline, which has been shown to possess an essentially planar molecular structure nih.govresearchgate.net.
In related peri-substituted naphthalene (B1677914) systems, significant molecular distortion is observed to accommodate the steric bulk of the substituents. It is therefore reasonable to predict that in this compound, minor deviations from planarity in the quinoline backbone may occur to alleviate the steric repulsion between the C8-chloro and C5-fluoro groups. These distortions would likely manifest as slight out-of-plane bending of the C-Cl and C-F bonds.
Table 1: Predicted Conformational and Steric Parameters of this compound
| Parameter | Predicted Value/Characteristic | Basis of Prediction |
| Quinoline Core Geometry | Largely Planar | Inferred from the known planar structure of the quinoline ring and crystallographic data of 4,7-dichloroquinoline. nih.govresearchgate.net |
| Peri-Interaction (C5-F & C8-Cl) | Significant Steric Repulsion | Based on established principles of steric hindrance in peri-substituted aromatic systems. |
| Bond Angle Distortion | Potential for minor deviations from ideal sp² angles around C4a, C5, C8, and C8a | To accommodate steric strain between the C5-F and C8-Cl substituents. |
| Reactivity at C8-Cl | Reduced susceptibility to nucleophilic substitution | Attributed to steric shielding by the C5-fluoro group and the adjacent fused ring. |
The interplay of electronic effects from the three halogen substituents and the described steric factors would ultimately govern the molecule's chemical behavior, influencing reaction pathways and the stability of potential intermediates.
Thermogravimetric Analysis (TGA) in Context of Purity and Stability
Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability and decomposition profile of a compound. While specific TGA data for this compound is not available, the thermal behavior of quinoline derivatives has been a subject of study, providing a basis for predicting its stability.
Generally, quinoline compounds exhibit considerable thermal stability. The presence of halogen substituents is known to increase the physical stability of the crystal lattice. daneshyari.com Therefore, this compound is expected to be a thermally robust compound, stable to elevated temperatures.
The TGA thermogram for a pure, anhydrous sample of this compound would be expected to show a single, sharp decomposition step. The onset of this decomposition would indicate the temperature at which the molecule begins to break down. The process would likely involve the fragmentation of the quinoline ring and the loss of halogenated species. The absence of significant weight loss at lower temperatures (e.g., below 100-150 °C) would be indicative of a lack of volatile impurities or solvent residues, thus serving as a measure of the sample's purity.
Table 2: Predicted Thermogravimetric Analysis (TGA) Data for this compound
| Temperature Range (°C) | Predicted Weight Loss (%) | Interpretation |
| 25 - 200 | ~0% | No significant weight loss expected, indicating the absence of volatile solvents or impurities and the initial thermal stability of the compound. |
| > 250 | > 95% | Onset of thermal decomposition, leading to the fragmentation of the molecule. The exact onset temperature would be a key indicator of its thermal stability. |
| Residue at 800 °C | < 5% | A small amount of char residue may remain after complete decomposition in an inert atmosphere. |
The expected high thermal stability of this compound makes it suitable for chemical reactions that require elevated temperatures. The TGA data, once experimentally obtained, would be invaluable for defining the upper-temperature limits for its handling and use in various synthetic applications.
Computational and Theoretical Investigations of 4,8 Dichloro 5 Fluoroquinoline
Quantum Chemical Calculations (DFT and TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools in computational chemistry for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost. nih.govrsc.org For 4,8-Dichloro-5-fluoroquinoline, these methods are employed to build a detailed profile of its chemical behavior. Theoretical calculations are typically performed using a functional, such as B3LYP, in conjunction with a suitable basis set, like 6-311++G(d,p), to ensure reliable results. bohrium.com
The first step in the computational analysis of this compound is the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. For a rigid aromatic system like quinoline (B57606), the number of possible conformers is limited. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.
Interactive Table: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl (at C4) | ~1.74 Å |
| C-Cl (at C8) | ~1.73 Å | |
| C-F (at C5) | ~1.35 Å | |
| C-N | ~1.31 - 1.37 Å | |
| C-C (aromatic) | ~1.38 - 1.42 Å | |
| Bond Angle | C3-C4-Cl | ~119.5° |
| C7-C8-Cl | ~120.2° | |
| C4-C5-F | ~118.9° |
Note: The values in the table are representative and based on typical DFT calculations for similar halogenated quinoline systems.
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the chemical reactivity, kinetic stability, and optical properties of the molecule. A smaller energy gap generally implies higher reactivity. nih.govresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the quinoline ring system, with some contribution from the halogen atoms. The LUMO is also anticipated to be distributed across the aromatic framework. The presence of electronegative chlorine and fluorine atoms is expected to lower the energies of both the HOMO and LUMO orbitals compared to unsubstituted quinoline.
Interactive Table: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | ~ -6.8 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV |
Note: These energy values are illustrative and represent typical outcomes from DFT calculations on analogous halogenated aromatic compounds.
Quantum chemical calculations can provide valuable predictions of various spectroscopic parameters, which can aid in the experimental characterization of a compound.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. The predicted frequencies and their corresponding intensities can be compared with experimental data to confirm the molecular structure. Key vibrational modes for this compound would include C-Cl, C-F, C=N, and C=C stretching vibrations, as well as aromatic C-H bending modes. dergipark.org.trresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. bohrium.comdntb.gov.ua For this compound, the calculations would likely predict several electronic transitions in the UV region, corresponding to π → π* and n → π* transitions within the quinoline ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic chemical shifts (δ) of ¹H and ¹³C nuclei. The predicted chemical shifts can be compared to experimental NMR spectra to aid in signal assignment and structural confirmation. The electron-withdrawing effects of the chlorine and fluorine atoms would be expected to cause downfield shifts for nearby carbon and hydrogen atoms.
Interactive Table: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| IR | C-Cl Stretch | ~700-800 cm⁻¹ |
| C-F Stretch | ~1100-1200 cm⁻¹ | |
| C=N Stretch | ~1500-1600 cm⁻¹ | |
| UV-Vis | λ_max | ~300-320 nm |
| ¹³C NMR | C4 (C-Cl) | ~140-145 ppm |
| C8 (C-Cl) | ~145-150 ppm | |
| C5 (C-F) | ~155-160 ppm (with C-F coupling) | |
| ¹H NMR | H2, H3, H6, H7 | ~7.5-8.5 ppm |
Note: The spectroscopic values presented are estimations based on computational studies of similar halogenated quinoline derivatives and serve as a guide for potential experimental findings.
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These descriptors are derived from the change in electron density with respect to a change in the number of electrons. wikipedia.orgresearchgate.net
Fukui Functions: The Fukui function, f(r), identifies the regions in a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. nih.gov For this compound, the Fukui functions would likely indicate that the carbon atoms of the quinoline ring are the primary sites for electrophilic attack, while the nitrogen atom and halogen-substituted carbons could be susceptible to nucleophilic attack under certain conditions.
Interactive Table: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~2.65 eV |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~ -4.15 eV |
| Electrophilicity Index (ω) | μ² / (2η) | ~3.25 eV |
Note: The values are derived from the illustrative HOMO-LUMO energies provided earlier.
Charge analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, are used to determine the distribution of electronic charge among the atoms in a molecule. In this compound, the nitrogen, chlorine, and fluorine atoms are expected to carry partial negative charges due to their high electronegativity, while the carbon and hydrogen atoms will have partial positive charges.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecular surface. researchgate.netrsc.org The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). For this compound, the MEP map would likely show negative potential around the nitrogen and halogen atoms, making these sites susceptible to electrophilic attack. Regions of positive potential would be expected around the hydrogen atoms.
Molecules with large dipole moments and significant hyperpolarizabilities are of interest for applications in non-linear optics (NLO). researchgate.net Computational methods can be used to predict the NLO properties of this compound, including the dipole moment (μ) and the first-order hyperpolarizability (β₀). The presence of both electron-withdrawing halogen atoms and the quinoline ring system may lead to interesting NLO properties.
Interactive Table: Predicted Non-Linear Optical Properties for this compound
| Property | Predicted Value |
| Dipole Moment (μ) | ~2.5 - 3.5 Debye |
| First-Order Hyperpolarizability (β₀) | Moderate to high, dependent on charge transfer characteristics |
Note: These values are qualitative predictions based on the structural features of the molecule and findings for similar compounds.
Computer-Aided Molecular Design and Virtual Screening Approaches
The exploration of this compound and its derivatives within the realm of drug discovery and materials science is significantly enhanced by computational and theoretical methods. These in-silico techniques provide profound insights into the molecule's behavior, potential biological activities, and interactions at a molecular level, thereby guiding the synthesis and evaluation of new chemical entities. Methodologies such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and virtual screening are pivotal in elucidating the therapeutic potential of quinoline-based compounds.
Computer-aided molecular design for compounds like this compound often commences with the identification of a biological target. Through virtual screening, large libraries of compounds can be computationally evaluated for their potential to bind to a specific target, a process that is both time and resource-efficient compared to traditional high-throughput screening. tandfonline.com For instance, quinoline derivatives have been successfully identified as potential therapeutic agents against various diseases through virtual screening campaigns targeting specific proteins. benthamscience.comnih.gov
Molecular docking is a key computational tool that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for molecular recognition. For quinoline derivatives, docking studies have been instrumental in understanding their binding modes to targets like epidermal growth factor receptor (EGFR), revealing key interactions with amino acid residues in the active site. nih.govnih.gov Such studies provide a rational basis for optimizing the structure of the lead compound to enhance its binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net In the context of halogenated quinolines, QSAR studies can elucidate the influence of physicochemical properties such as mass, polarizability, and topological charge on their antimicrobial or anticancer activities. nih.gov For example, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been used to analyze the structure-activity relationships of quinoline derivatives, providing insights into how steric and electrostatic fields of the molecules influence their biological potency. mdpi.comnih.gov These models can then be used to predict the activity of novel, unsynthesized compounds.
Furthermore, Density Functional Theory (DFT) calculations are often employed to investigate the electronic properties of quinoline derivatives. These studies can determine parameters like dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential maps, which are valuable for understanding the reactivity and stability of the molecules. nih.gov
The general workflow for a computer-aided drug design project focusing on this compound would typically involve the following steps:
| Step | Description | Computational Tools/Methods |
| 1 | Target Identification and Validation | Bioinformatics databases, literature review |
| 2 | Lead Compound Identification | Virtual screening (structure-based or ligand-based) |
| 3 | Binding Mode Analysis | Molecular Docking |
| 4 | Structure-Activity Relationship Studies | QSAR, 3D-QSAR (CoMFA, CoMSIA) |
| 5 | Lead Optimization | In-silico modification of the lead structure based on docking and QSAR results |
| 6 | ADMET Prediction | Computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity |
Below is a hypothetical data table illustrating the type of results that might be generated from a molecular docking study of this compound and its hypothetical derivatives against a protein target.
| Compound | Docking Score (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |
| This compound | -7.5 | 1 | LYS745 |
| Derivative A | -8.2 | 2 | LYS745, MET793 |
| Derivative B | -6.9 | 1 | ASP855 |
| Derivative C | -9.1 | 3 | LYS745, MET793, ASP855 |
Such computational approaches are indispensable in modern drug discovery, enabling the rational design of novel and more effective therapeutic agents based on the quinoline scaffold.
Chemical Reactivity and Derivatization Strategies for 4,8 Dichloro 5 Fluoroquinoline
Nucleophilic Substitution Reactions on the Quinoline (B57606) Core
The quinoline ring system in 4,8-dichloro-5-fluoroquinoline is electron-deficient, particularly at the C-4 position, due to the influence of the heterocyclic nitrogen. This electronic characteristic makes the chloro substituent at the C-4 position highly susceptible to nucleophilic aromatic substitution (SNAr).
Reactivity at C-7 Position
While the C-4 and C-8 positions are substituted with chlorine atoms, the C-7 position in this compound is occupied by a hydrogen atom. In many fluoroquinolone antibiotic syntheses, the C-7 position is a key site for modification, often involving nucleophilic substitution of a halogen at this position to introduce various amine-containing side chains. These modifications are known to significantly impact the antibacterial spectrum and potency of the resulting compounds. In the case of this compound, direct nucleophilic substitution at the C-7 position is not feasible as it bears a hydrogen atom. Derivatization at this position would first require a substitution reaction to introduce a suitable leaving group, such as a halogen, which would typically be achieved through electrophilic halogenation.
Halogen Exchange Reactions
Halogen exchange reactions, such as the Finkelstein reaction, provide a method for the interconversion of haloquinolines. These reactions are typically equilibrium-driven, and their outcome can be controlled by factors like the solubility of the resulting metal halide salt in the chosen solvent. For this compound, a halogen exchange reaction could potentially be employed to replace one or both of the chlorine atoms with other halogens, such as iodine or bromine. This would furnish derivatives with altered reactivity, for instance, providing more reactive starting materials for palladium-catalyzed cross-coupling reactions. The selective exchange of one chlorine atom over the other would depend on their relative reactivity, which is influenced by the electronic environment of each position. The C-4 chlorine is generally more activated towards nucleophilic attack than the C-8 chlorine.
Electrophilic Substitution Reactions on the Quinoline Core
Electrophilic substitution on the quinoline ring system is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. When such reactions do occur, they preferentially take place on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. For quinoline itself, electrophilic attack typically occurs at the C-5 and C-8 positions.
In this compound, the C-5 and C-8 positions are already substituted. The presence of two deactivating chloro groups and a strongly deactivating fluoro group further reduces the electron density of the benzene ring, making electrophilic substitution reactions challenging. Any potential electrophilic attack would likely be directed to the remaining open positions on the benzene ring, C-6 and C-7, with the precise regioselectivity being influenced by the combined directing effects of the existing substituents.
Functionalization of the Halogen Moieties
The chlorine atoms at the C-4 and C-8 positions of this compound serve as versatile handles for the introduction of new functional groups through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (with boronic acids), the Heck reaction (with alkenes), and the Buchwald-Hartwig amination (with amines) are powerful tools for the derivatization of haloarenes. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.org The differential reactivity of the C-4 and C-8 chloro groups could potentially allow for selective or sequential functionalization. The C-4 position, being more electron-deficient, is expected to be more reactive in nucleophilic substitution and potentially in oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling cycles. libretexts.org This differential reactivity could be exploited to introduce different substituents at the C-4 and C-8 positions.
Below is a table illustrating potential palladium-catalyzed cross-coupling reactions for the functionalization of this compound.
| Reaction Name | Coupling Partner | Potential Product |
| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid | 4-Aryl/vinyl-8-chloro-5-fluoroquinoline |
| Heck Reaction | Alkene | 4-Alkenyl-8-chloro-5-fluoroquinoline |
| Buchwald-Hartwig Amination | Primary/secondary amine | 4-Amino-8-chloro-5-fluoroquinoline |
Cycloaddition and Condensation Reactions Involving the Quinoline Moiety
The quinoline ring system can participate in cycloaddition reactions, although this is less common than for simpler aromatic systems. The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile. wikipedia.org The quinoline ring itself is not a typical diene or dienophile for a standard Diels-Alder reaction. However, derivatives of quinoline can be designed to undergo such reactions. For instance, the introduction of appropriate substituents could create a diene or dienophile system within the molecule.
Condensation reactions, on the other hand, are more common for quinoline derivatives. For example, if a substituent on the quinoline ring contains a reactive carbonyl or amine group, it can undergo condensation with a suitable reaction partner to form larger, more complex molecules. For this compound, derivatization of the chloro groups to introduce such reactive functionalities would be a prerequisite for its participation in condensation reactions.
Charge Transfer (CT) Complex Formation and Characterization
Charge-transfer (CT) complexes are formed through the association of an electron donor and an electron acceptor molecule. The electron-deficient nature of the halogenated quinoline ring in this compound suggests that it could act as an electron acceptor in the formation of CT complexes with suitable electron-rich donor molecules, such as polycyclic aromatic hydrocarbons, amines, or phenothiazines. nih.govnih.govacs.orgresearchgate.netacs.org
The formation of such complexes is often accompanied by the appearance of a new, broad absorption band in the UV-visible spectrum, which is not present in the spectra of the individual components. The position and intensity of this CT band can provide information about the electronic properties of the donor and acceptor and the strength of their interaction. The stability of these complexes can be characterized by determining their association constants. The presence of multiple electron-withdrawing halogen atoms on the quinoline ring is expected to enhance its electron-accepting properties and favor the formation of stable CT complexes. nih.govnih.govacs.orgresearchgate.netacs.org
Mechanisms of Charge Transfer Interactions
Charge transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor. In the context of quinoline derivatives, the aromatic system can act as an electron donor. The formation of a CT complex involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.
For fluoroquinolone derivatives in general, the nitrogen atom of a piperazine (B1678402) ring, if present, often serves as the electron-donating center in the formation of CT complexes with electron acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). The mechanism involves the formation of a radical ion pair resulting from the electron transfer. While specific studies on this compound are not prevalent, by analogy to the broader class of fluoroquinolones, it is expected to form CT complexes with suitable π-electron acceptors. The electron-withdrawing nature of the chlorine and fluorine atoms on the quinoline ring would influence its donor capacity.
Spectroscopic Signatures of CT Complexation
The formation of charge-transfer complexes involving fluoroquinolones can be readily monitored using various spectroscopic techniques. A hallmark of CT complex formation is the appearance of a new, broad absorption band in the UV-visible spectrum, at a longer wavelength than the absorption bands of the individual donor or acceptor molecules. This new band corresponds to the energy required for the electronic transition from the ground state to the excited state of the CT complex.
Derivatization for Analytical and Research Purposes
The presence of two reactive chloro-substituents on the this compound molecule makes it a versatile platform for structural modification. These modifications are crucial for developing new compounds with tailored properties for analytical and research applications.
Methodologies for Structural Modification
The primary strategies for the derivatization of dichlorinated quinolines involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position of the quinoline ring is generally more susceptible to nucleophilic attack than the one at the 8-position due to the electronic influence of the ring nitrogen. This allows for regioselective substitution by various nucleophiles such as amines, alcohols, and thiols. The reaction of 4-chloroquinolines with nucleophiles like 1,2,4-triazole (B32235) has been studied, demonstrating the feasibility of introducing heterocyclic moieties. For this compound, a stepwise substitution could potentially be achieved by carefully controlling reaction conditions, allowing for the introduction of different functional groups at positions 4 and 8.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings can be employed to introduce a wide variety of substituents onto the quinoline core. For instance, palladium-catalyzed cross-coupling reactions of polychlorinated heteroaromatics with aryl- and heteroarylboronic acids have been used to synthesize highly functionalized heterocycles. This methodology could be applied to this compound to create a library of novel compounds for further investigation.
The following table summarizes potential derivatization reactions for this compound based on established quinoline chemistry:
| Reaction Type | Reagents and Conditions | Potential Product |
| Nucleophilic Aromatic Substitution | Amine (R-NH2), Base, Solvent | 4-amino-8-chloro-5-fluoroquinoline |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-aryl-8-chloro-5-fluoroquinoline |
| Buchwald-Hartwig Amination | Amine (R-NH2), Pd catalyst, Base | 4-amino-8-chloro-5-fluoroquinoline |
Analytical Applications of Derivatization
The derivatization of this compound can lead to the development of compounds with enhanced analytical utility. For example, introducing a fluorescent tag through derivatization can create a molecule that can be used as a fluorescent probe for detecting specific analytes.
Furthermore, the formation of charge-transfer complexes itself can be the basis for analytical methods. Spectrophotometric and spectrofluorimetric methods have been developed for the determination of various fluoroquinolones based on their CT complexation with reagents like chloranilic acid. These methods are often simple, rapid, and sensitive. Derivatization of this compound could be designed to enhance its ability to form such complexes, thereby improving the sensitivity and selectivity of analytical procedures.
Role of 4,8 Dichloro 5 Fluoroquinoline As a Key Synthetic Intermediate
Precursor in the Synthesis of Advanced Quinolone Derivatives
The 4,8-dichloro-5-fluoroquinoline scaffold is an ideal starting point for the synthesis of advanced quinolone derivatives, particularly those with substitutions at the C-8 position, which are known to influence antibacterial potency and pharmacokinetic properties. The presence of a halogen at the C-8 position has been shown to improve oral absorption and enhance activity against anaerobic bacteria.
The synthesis of these advanced derivatives typically begins with the core structure of this compound. A common synthetic route involves the initial formation of a quinolone ring system, which is then halogenated to yield the dichloro-fluoro intermediate. This intermediate is subsequently used to build more complex molecules. For instance, a general strategy analogous to the synthesis of other 8-substituted fluoroquinolones can be employed. This involves a cyclization reaction to form the core quinolone structure, followed by selective nucleophilic substitution reactions.
A representative synthetic pathway to a related class of compounds, the 8-nitrofluoroquinolones, highlights the utility of a di-halogenated precursor. In a similar fashion, this compound can be reacted with various amines or other nucleophiles. The chlorine atom at the C-8 position, while generally less reactive than the C-4 chlorine, can be substituted under specific conditions, or it can be retained to modulate the electronic properties and biological activity of the final compound. The primary site of reaction is often the C-4 chloro position, which is more activated towards nucleophilic aromatic substitution. However, the C-8 chloro group's influence is critical for the resulting derivative's biological profile.
Scaffold for the Development of Hybrid Compounds
Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores into a single molecule to create a new chemical entity with enhanced efficacy, a broader spectrum of activity, or a better safety profile. nih.govnih.gov this compound provides a robust scaffold for developing such hybrid compounds due to its two distinct reactive sites (the C4 and C8 chloro groups).
This dual reactivity allows for the sequential or differential introduction of other biologically active moieties. For example, a known antibacterial agent could be linked at the C-4 position, while an anticancer or antiviral pharmacophore is attached at the C-8 position, leading to a dual-action therapeutic agent. The design of these hybrids can utilize either cleavable or non-cleavable linkers, depending on whether the desired mechanism of action requires the individual components to separate in vivo. nih.gov
The versatility of the this compound scaffold allows for the creation of diverse libraries of hybrid molecules for screening against various diseases, including bacterial infections, cancer, and viral illnesses. mdpi.commdpi.com
Table 1: Potential Pharmacophores for Hybridization with this compound
| Position of Substitution | Linker Type | Potential Pharmacophore Class | Target Disease Area |
| C-4 | Amine, Thioether | Azoles (e.g., Triazole, Thiazole) | Antibacterial, Antifungal |
| C-8 | Amide, Ester | Isatin, Hydrazone | Anticancer, Antiviral |
| C-4 and C-8 | Sequential Substitution | Sulfonamides, Benzofuroxan | Antibacterial, Anti-inflammatory |
Strategies for Further Functionalization at Different Positions
The chemical reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions at the C-4 and C-8 positions. The chlorine atom at C-4 is generally more susceptible to nucleophilic attack than the one at C-8 due to the stronger activation by the adjacent heterocyclic nitrogen atom. This difference in reactivity allows for selective functionalization.
Functionalization at C-4: The C-4 position can be readily functionalized by reacting this compound with a wide range of nucleophiles under relatively mild conditions. Common nucleophiles include:
Amines (Amination): Reaction with primary or secondary amines (aliphatic or aromatic) yields 4-aminoquinoline (B48711) derivatives.
Thiols (Thiolation): Reaction with thiols or thiophenols produces 4-thioether quinolines.
Azides (Azidation): Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can then be used in "click chemistry" or reduced to an amine.
Functionalization at C-8: Substitution at the C-8 position typically requires more forcing conditions (e.g., higher temperatures, stronger bases, or metal catalysis) compared to the C-4 position. This allows for a sequential functionalization strategy where C-4 is modified first, followed by substitution at C-8. This stepwise approach is crucial for building complex, unsymmetrically substituted quinoline (B57606) derivatives.
The presence of the fluorine atom at C-5 also influences the reactivity of the molecule. While not a leaving group under typical SNAr conditions, its strong electron-withdrawing nature contributes to the activation of the chloro-substituted positions.
Table 2: Representative Functionalization Reactions
| Position | Reagent/Nucleophile | Reaction Type | Product Class |
| C-4 | Hydrazine | Hydrazination | 4-Hydrazinoquinolines |
| C-4 | Morpholine (B109124) | Amination | 4-Morpholinylquinolines |
| C-4 | Sodium Azide | Azidation | 4-Azidoquinolines |
| C-8 | Various Amines (harsher conditions) | Amination | 8-Aminoquinolines |
| C-4 & C-8 | Sequential Amines | Sequential SNAr | 4,8-Diaminoquinolines |
Structure-Activity Relationship (SAR) Studies Informed by Derivatives of this compound
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drugs. The this compound scaffold is an excellent platform for conducting systematic SAR studies because it allows for precise modifications at two key positions.
By synthesizing a library of derivatives where the substituents at C-4 and C-8 are varied, researchers can probe how changes in steric bulk, electronics, and lipophilicity affect biological activity.
Influence of the C-8 Substituent: SAR studies on fluoroquinolones have shown that the substituent at the C-8 position significantly impacts the drug's properties. A halogen (like the chlorine in the parent scaffold) is known to enhance activity against anaerobic bacteria. Replacing this chlorine with other groups (e.g., methoxy, small alkyl groups) can modulate the spectrum of activity and reduce side effects like phototoxicity. nih.gov
Influence of the C-4 Substituent: The C-4 position is not a traditional site of modification in many marketed fluoroquinolones (which are typically 4-oxo-quinolones). However, by using the 4-chloro group as a handle, novel classes of quinoline-based agents can be developed. Introducing different amine, ether, or thioether linkages at this position allows for exploration of new interactions with biological targets.
A hypothetical SAR study could involve synthesizing a series of derivatives by reacting this compound with various substituted piperazines at the C-4 position and then evaluating their antibacterial activity.
Table 3: Hypothetical SAR Data for C-4 Substituted Derivatives of 8-Chloro-5-fluoroquinoline
| Compound ID | C-4 Substituent | C-8 Substituent | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| Parent | -Cl | -Cl | >128 | >128 |
| Deriv-A | Piperazine (B1678402) | -Cl | 16 | 32 |
| Deriv-B | 4-Methylpiperazine | -Cl | 8 | 16 |
| Deriv-C | 4-Ethylpiperazine | -Cl | 16 | 32 |
| Deriv-D | Morpholine | -Cl | 32 | 64 |
Note: This data is representative and for illustrative purposes to demonstrate SAR principles.
This systematic approach allows for the identification of key structural features that enhance potency and selectivity, guiding the design of more effective therapeutic agents derived from the this compound intermediate.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 4,8-Dichloro-5-fluoroquinoline, and how do they validate structural integrity?
- Answer : A combination of IR spectroscopy , NMR (¹H and ¹³C) , and mass spectrometry (MS) is essential.
- IR identifies functional groups (e.g., C-F, C-Cl bonds) through vibrational modes .
- NMR resolves structural connectivity and regioselectivity; for example, ¹³C NMR distinguishes between chlorine and fluorine substituents on the quinoline ring .
- MS confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
Q. How can researchers optimize reaction conditions for synthesizing this compound?
- Answer : Key parameters include:
- Temperature control : Fluorination reactions often require anhydrous conditions at 60–80°C to avoid side reactions .
- Catalyst selection : Palladium catalysts improve regioselective chlorination, as seen in related quinoline syntheses .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates .
Advanced Research Questions
Q. What strategies address regioselectivity challenges when introducing fluorine and chlorine substituents to the quinoline core?
- Answer :
- Directed ortho-metalation : Use directing groups (e.g., -OMe) to position halogens selectively, followed by deprotection .
- Cross-coupling reactions : Suzuki-Miyaura couplings with fluorinated boronic acids can introduce fluorine at specific positions while preserving chlorine substituents .
- Computational modeling : DFT calculations predict electronic effects of substituents, guiding synthetic routes .
Q. How do structural modifications (e.g., methyl or trifluoromethyl groups) impact the biological activity of this compound derivatives?
- Answer :
- Antimicrobial activity : Fluorine at position 5 enhances membrane permeability, while chlorine at position 8 increases DNA gyrase inhibition (observed in fluorinated quinolines) .
- Methyl groups : Substitution at position 2 (e.g., 2-methyl derivatives) reduces cytotoxicity but maintains potency against resistant bacterial strains .
- Comparative studies : Structural analogs with trifluoromethyl groups show higher lipophilicity but lower solubility, requiring formulation optimization .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Answer :
- Methodological triangulation : Combine in vitro assays (e.g., MIC testing) with in vivo pharmacokinetic studies to validate efficacy .
- Standardized protocols : Control variables like bacterial strain selection and solvent carriers to minimize variability .
- Meta-analysis : Aggregate data from multiple studies to identify trends, as done for fluorinated quinolines’ antimicrobial mechanisms .
Methodological Considerations
Q. What safety protocols are critical when handling reactive intermediates in this compound synthesis?
- Answer :
- Personal protective equipment (PPE) : Use nitrile gloves and face shields to prevent skin/eye contact with halogenated intermediates .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas) .
- Waste disposal : Neutralize acidic residues before disposal to comply with EPA guidelines .
Q. What analytical techniques are suitable for quantifying trace impurities in 4,8-Dichloro-5-fluoroquinolone batches?
- Answer :
- HPLC-MS : Detects impurities at ppm levels, particularly dehalogenated byproducts .
- X-ray crystallography : Resolves crystalline impurities and confirms polymorphic forms .
- Elemental analysis : Validates stoichiometric ratios of Cl/F atoms .
Data and Contradiction Management
Q. How can researchers design experiments to reconcile conflicting data on metabolic stability of this compound derivatives?
- Answer :
- Isotope labeling : Use ¹⁸F or ³⁶Cl isotopes to track metabolic pathways in hepatocyte assays .
- Species-specific models : Compare metabolism in human vs. rodent microsomes to identify interspecies differences .
- Dose-response studies : Establish linear vs. nonlinear pharmacokinetic relationships to clarify discrepancies .
Comparative Structural Analysis
Table 1 : Impact of Substituents on Bioactivity of Quinoline Derivatives
| Substituent Position | Biological Effect | Key Reference |
|---|---|---|
| 5-F, 8-Cl | Enhanced DNA binding | |
| 2-CH₃ | Reduced cytotoxicity | |
| 6-CF₃ | Increased lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
